molecular formula C13H18N2OS B12679488 3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine CAS No. 94087-29-3

3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine

Cat. No.: B12679488
CAS No.: 94087-29-3
M. Wt: 250.36 g/mol
InChI Key: SHFVVLRIJMFSIG-UHFFFAOYSA-N
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Description

3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine is a chemical compound that belongs to the class of benzisothiazoles Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine typically involves the reaction of 1,2-benzisothiazol-3-one with appropriate amines under controlled conditions. One common method involves the use of sodium ethoxide as a base to facilitate the reaction . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding amine.

Scientific Research Applications

3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine involves its interaction with specific molecular targets. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing it from cleaving its substrates and thereby inhibiting the apoptotic pathway . This interaction is crucial for its potential therapeutic effects in preventing cell death in various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with caspase-3 effectively. This makes it a promising candidate for therapeutic applications targeting apoptosis-related diseases.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and industrial applications. Its unique structure and ability to inhibit caspase-3 make it a valuable tool in scientific research and a promising candidate for therapeutic development.

Properties

CAS No.

94087-29-3

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

3-(1,2-benzothiazol-3-yloxy)-N,N,2-trimethylpropan-1-amine

InChI

InChI=1S/C13H18N2OS/c1-10(8-15(2)3)9-16-13-11-6-4-5-7-12(11)17-14-13/h4-7,10H,8-9H2,1-3H3

InChI Key

SHFVVLRIJMFSIG-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)COC1=NSC2=CC=CC=C21

Origin of Product

United States

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